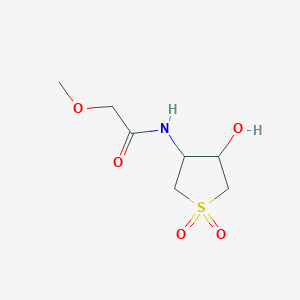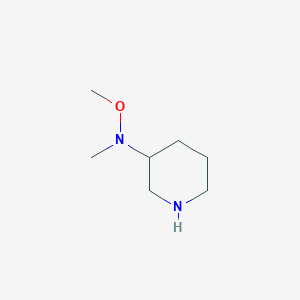
N-Methoxy-N-methylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-N-methylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methylpiperidin-3-amine typically involves the methylation and methoxylation of piperidine derivatives. One common method includes the reductive N-methylation of nitro compounds, which is a straightforward and efficient approach . The reaction conditions often involve the use of reducing agents such as phenylsilane and catalysts like iron complexes .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multi-step synthesis processes that ensure high yield and purity of the final product. The use of environmentally friendly reagents and conditions is also a key consideration in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxy-N-methylpiperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as phenylsilane . The reaction conditions are typically mild, ensuring the stability of the compound and high selectivity of the reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted piperidine compounds .
Applications De Recherche Scientifique
N-Methoxy-N-methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: This compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Methoxy-N-methylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Methoxy-N-methylpiperidin-3-amine include other piperidine derivatives such as:
N-Methylpiperidin-3-amine: A closely related compound with similar structural features.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with potential therapeutic applications.
Uniqueness
This compound is unique due to its methoxy and methyl functional groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
N-methoxy-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2O/c1-9(10-2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 |
Clé InChI |
KXYFMCAZYRYSMK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCNC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)
![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
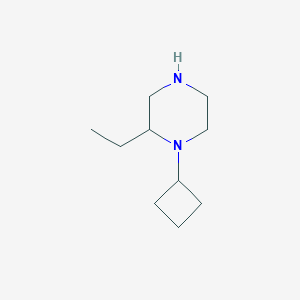
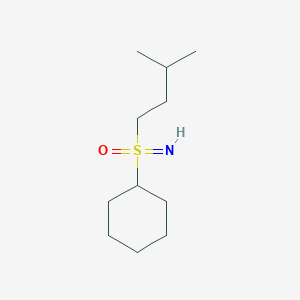
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13208150.png)
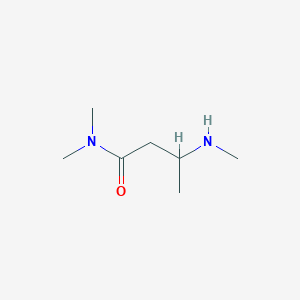
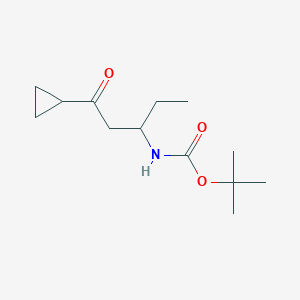


![2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL](/img/structure/B13208173.png)
